molecular formula C9H17NO3 B13158655 3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol

3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol

Cat. No.: B13158655
M. Wt: 187.24 g/mol
InChI Key: UZQIJRXRQUGXLT-UHFFFAOYSA-N
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Description

3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of two oxolane rings and an aminomethyl group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol typically involves the reaction of oxolane derivatives with aminomethyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with an aminomethyl group in the presence of a base.

    Cyclization reactions: These reactions involve the formation of oxolane rings from linear precursors through intramolecular nucleophilic attacks.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane rings to more saturated forms.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The oxolane rings can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol is unique due to the presence of two oxolane rings and an aminomethyl group, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

3-[3-(aminomethyl)oxolan-3-yl]oxolan-3-ol

InChI

InChI=1S/C9H17NO3/c10-5-8(1-3-12-6-8)9(11)2-4-13-7-9/h11H,1-7,10H2

InChI Key

UZQIJRXRQUGXLT-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CN)C2(CCOC2)O

Origin of Product

United States

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